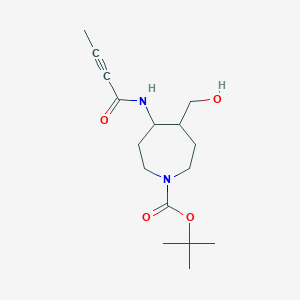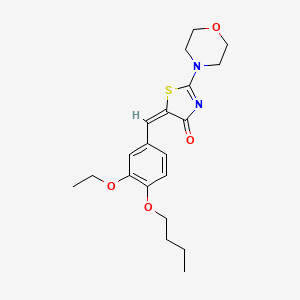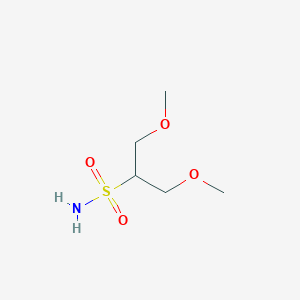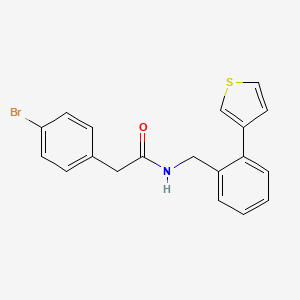
2-(4-bromophenyl)-N-(2-(thiophen-3-yl)benzyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the coupling of the appropriate bromophenyl and thiophenyl precursors, followed by the introduction of the acetamide group. This could potentially be achieved through methods such as palladium-catalyzed cross-coupling reactions .Scientific Research Applications
Synthesis and Antimicrobial Activity
Synthesis and Evaluation of Novel Compounds
Research has demonstrated the synthesis of novel derivatives involving 2-(4-bromophenyl)-N-(2-(thiophen-3-yl)benzyl)acetamide and its analogs. These compounds have been evaluated for their antimicrobial properties. For instance, novel sulphonamide derivatives have been synthesized and shown to display good antimicrobial activity, highlighting the potential of these compounds in developing new antimicrobial agents (Asmaa M. Fahim & Eman H. I. Ismael, 2019).
Antimicrobial Profile of Schiff Bases and Thiazolidinone Derivatives
Another study focused on the synthesis of newer Schiff bases and Thiazolidinone derivatives starting from esterification of p-bromo-m-cresol. These newly synthesized compounds were characterized and evaluated for their antibacterial and antifungal activities, showcasing the diverse applications of bromophenyl compounds in antimicrobial research (N. Fuloria, S. Fuloria, & R. Gupta, 2014).
Antitumor Activity Evaluation
Synthesis of Benzothiazole Derivatives
The antitumor potential of derivatives based on the 2-(4-aminophenyl)benzothiazole structure, incorporating various heterocyclic rings, has been assessed. These compounds were synthesized using a base structure similar to this compound and screened for their antitumor activity, indicating significant activity against certain cancer cell lines (L. Yurttaş, Funda Tay, & Ş. Demirayak, 2015).
Chemical Structure and Properties
Crystal Structure Analysis
Studies on the crystal structure of related compounds reveal detailed insights into their molecular geometry and intermolecular interactions. This information is crucial for understanding the physical and chemical properties of these compounds, aiding in the design of new materials with desired functions (Zhu-Ping Xiao et al., 2009).
properties
IUPAC Name |
2-(4-bromophenyl)-N-[(2-thiophen-3-ylphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrNOS/c20-17-7-5-14(6-8-17)11-19(22)21-12-15-3-1-2-4-18(15)16-9-10-23-13-16/h1-10,13H,11-12H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLCGNXZYDXHSOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CC2=CC=C(C=C2)Br)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

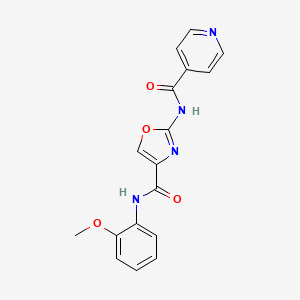
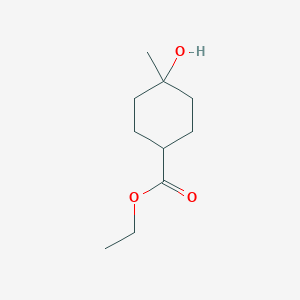

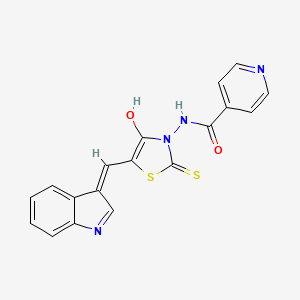
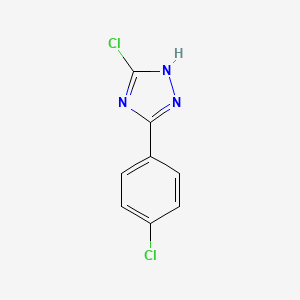
![2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N,N-diisopropylacetamide](/img/structure/B2829371.png)
![N'-[1-(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)ethyl]benzohydrazide](/img/structure/B2829372.png)

![3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-one](/img/structure/B2829374.png)
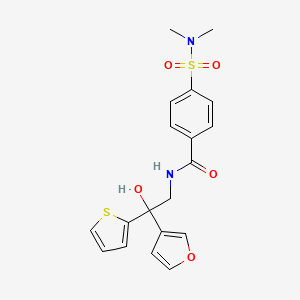
![methyl 2-amino-7-methyl-5-oxo-4-(pyridin-3-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2829377.png)
